

Cyclobutrifluram's spectrum of activity against plant-parasitic nematodes

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Cyclobutrifluram's Nematicidal Spectrum of Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the nematicidal activity of **cyclobutrifluram**, a novel succinate dehydrogenase inhibitor (SDHI). It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in the development of nematicides. This document details the compound's mechanism of action, its spectrum of efficacy against various plant-parasitic nematodes, and the experimental methodologies used to determine its activity.

Introduction

Plant-parasitic nematodes (PPNs) pose a significant threat to global agriculture, causing substantial crop losses and impacting food security.[1][2] For many years, nematode management has relied on broad-spectrum nematicides that can have adverse effects on non-target organisms and the environment.[1] The development of more targeted nematicides with novel modes of action is therefore a critical area of research. **Cyclobutrifluram**, commercially known as TYMIRIUM® technology, is a new-generation nematicide and fungicide developed by Syngenta.[3][4] It belongs to the pyridine-3-carboxamide chemical class and offers a dual-action solution for the control of both nematodes and fungal diseases.[3][5] First registered in

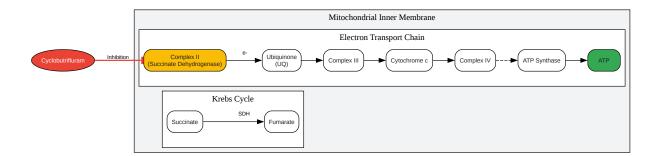


2022, **cyclobutrifluram** provides long-lasting protection against a wide range of economically important nematode pests across major crops.[3][4]

Mechanism of Action

Cyclobutrifluram's mode of action is the inhibition of the mitochondrial succinate dehydrogenase (SDH) complex, also known as complex II, in the mitochondrial electron transport chain.[1][2][3][5][6][7] This enzyme is crucial for cellular respiration in both nematodes and fungi.[3] SDH catalyzes the oxidation of succinate to fumarate in the Krebs cycle and transfers electrons to ubiquinone in the electron transport chain, a process essential for the production of ATP, the main cellular energy source.[3]

By binding to and inhibiting the SDH complex, **cyclobutrifluram** disrupts the production of ATP, leading to a cessation of cellular energy supply.[3] This interference with essential metabolic processes results in reduced motility, cessation of feeding, paralysis, and ultimately, death of the susceptible nematodes.[3] The initial symptoms in nematodes can be observed within 24-48 hours of exposure, with complete mortality occurring within 72-96 hours.[3] Due to this specific mode of action, **cyclobutrifluram** is classified under the Insecticide Resistance Action Committee (IRAC) Group N-3 and the Fungicide Resistance Action Committee (FRAC) Group 7.[5][7]





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Figure 1: Mechanism of action of **cyclobutrifluram** on the mitochondrial respiratory chain.

Spectrum of Nematicidal Activity

Cyclobutrifluram has demonstrated a broad spectrum of activity against many economically important plant-parasitic nematodes.[3][4] Its efficacy has been documented against nematodes of the genera Meloidogyne (root-knot nematodes), Heterodera (cyst nematodes), Pratylenchus (lesion nematodes), and Rotylenchulus (reniform nematodes).[3]

Quantitative Efficacy Data

The following tables summarize the quantitative data on the efficacy of **cyclobutrifluram** against various nematode species from published studies.

Table 1: In Vitro Nematicidal Efficacy of Cyclobutrifluram

Nematode Species	Life Stage	Metric	Value	Exposure Time	Reference
Caenorhabdit is elegans	L4	LC50	0.069 μM (0.026 mg/L)	24 hours	[1]
Meloidogyne incognita	J2	EC ₅₀ (Immobility)	0.48 μg/ml	2 hours	[4]
Rotylenchulu s reniformis	J2	EC ₅₀ (Immobility)	1.07 μg/ml	2 hours	[4]
Bursaphelenc hus xylophilus	Mixed	LC50	0.1078 mg/L	24 hours	[8]

Table 2: In Vivo Nematicidal Efficacy of Cyclobutrifluram



Nematode Species	Host Plant	Application	Efficacy Metric	Result	Reference
Meloidogyne incognita	Tomato	Aqueous Solution Treatment (1 hr)	Reduced Root Infection	Effective at 0.12-0.48 μg/ml	[4]
Rotylenchulu s reniformis	Tomato	Aqueous Solution Treatment (1 hr)	Reduced Root Infection	Effective at 0.27-1.07 μg/ml	[4]
Bursaphelenc hus xylophilus	Pine	Trunk Injection	Reduced Mortality Rate	1.27% mortality at 10 mg/cm ⁻¹ DBH vs 26.52% in control after 2 years	[9]

Susceptible and Tolerant Species

- Highly Susceptible: Meloidogyne spp., Heterodera spp., Pratylenchus spp., Rotylenchulus reniformis, Bursaphelenchus xylophilus. [3][4][8]
- Partial Control:Tylenchulus semipenetrans, Radopholus similis.[3]
- Tolerant:Ditylenchus spp., Aphelenchoides spp.[3]

Experimental Protocols

The evaluation of **cyclobutrifluram**'s nematicidal activity involves both in vitro and in vivo assays. The following sections provide an overview of the methodologies typically employed.

In Vitro Nematicidal Assays

In vitro assays are crucial for the rapid screening and determination of the direct toxicity of compounds to nematodes.[10][11]



4.1.1. Nematode Culture and Egg Extraction

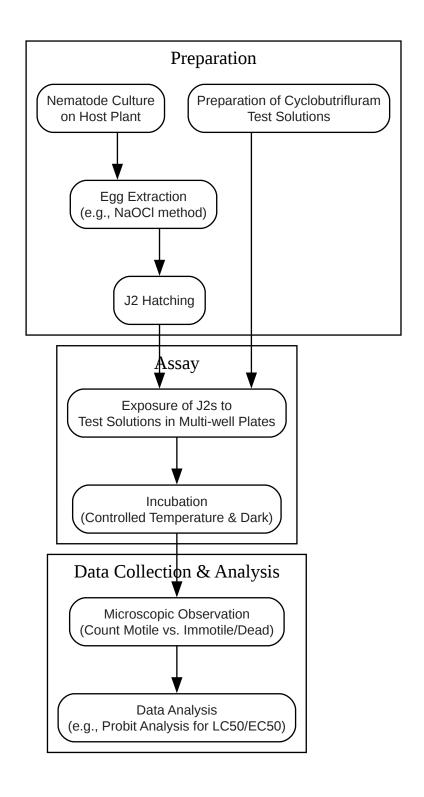
Nematodes such as Meloidogyne spp. are typically cultured on susceptible host plants like tomato in a greenhouse environment.[12] Nematode eggs are extracted from infected roots using a sodium hypochlorite solution followed by sucrose centrifugation to purify the eggs.[10] Second-stage juveniles (J2s) are then hatched from the eggs in water.[11]

4.1.2. Juvenile Immobility/Mortality Assay

This assay assesses the direct impact of the compound on nematode mobility and survival.

- Preparation of Test Solutions: A stock solution of cyclobutrifluram is prepared, typically in a
 solvent like acetone, and then serially diluted in water to obtain the desired test
 concentrations.[1] A control with the solvent alone is included to account for any effects of the
 solvent.[11]
- Exposure: A known number of J2s (e.g., 25-100) are added to the wells of a multi-well plate containing the test solutions.[12][13]
- Incubation: The plates are incubated at a controlled temperature (e.g., 25-28°C) in the dark.
 [11][12]
- Observation: The number of motile and immotile/dead nematodes is counted at specific time intervals (e.g., 24, 48, 72 hours) under a microscope.[13] Nematodes that do not respond to a physical stimulus (e.g., a fine needle) are considered dead.[13]
- Data Analysis: The data is used to calculate metrics such as LC₅₀ (median lethal concentration) or EC₅₀ (median effective concentration for immobility) using probit analysis.





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